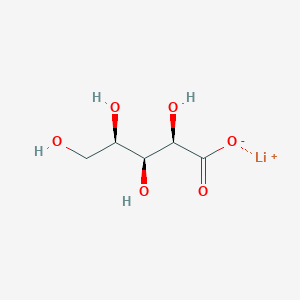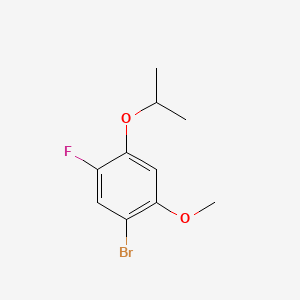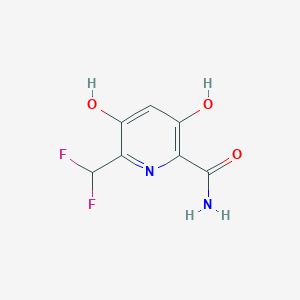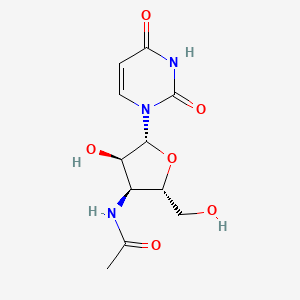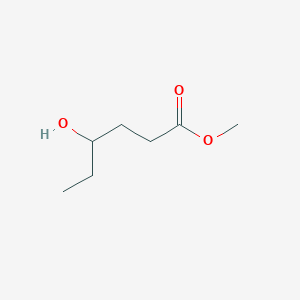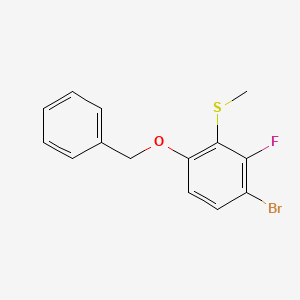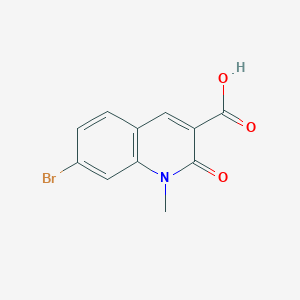
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound contributes to its significant chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid typically involves the bromination of a quinoline precursor. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the desired position . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The presence of the carboxylic acid group allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Fused ring systems.
科学研究应用
7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in bacterial cells . This mechanism underlies its antimicrobial properties. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Nalidixic Acid: An antibacterial agent with a similar quinoline structure.
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: 7-Bromo-1,2-dihydro-1-methyl-2-oxo-3-Quinolinecarboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for the development of novel compounds with improved efficacy and selectivity.
属性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
7-bromo-1-methyl-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-9-5-7(12)3-2-6(9)4-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |
InChI 键 |
XDUOKTVVIWJLNL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Br)C=C(C1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)


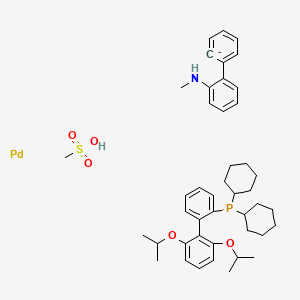
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
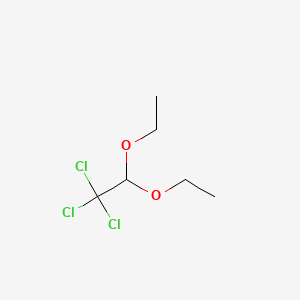
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)

